![molecular formula C6H9NS B3367971 4-Pentenyl thiocyanate CAS No. 20243-54-3](/img/structure/B3367971.png)
4-Pentenyl thiocyanate
Overview
Description
4-Pentenyl thiocyanate is a type of isothiocyanate . Isothiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many isothiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . The molecular formula of this compound is C6H9NS .
Synthesis Analysis
The synthesis of this compound involves the preparation of aliphatic isothiocyanates . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .
Chemical Reactions Analysis
Thiocyanates, including this compound, form strong complexes with many metals, particularly those of the transition series . Solutions of thiocyanates can form hydrogen cyanide and cyanide ions when exposed to sunlight or ultraviolet radiation .
Scientific Research Applications
Application in Oligosaccharide Synthesis
4-Pentenyl thiocyanate has been acknowledged for its role in the synthesis of oligosaccharides. Thioglycosides, including those derived from this compound, serve as glycosyl donors in oligosaccharide synthesis, crucial in the formation of glycolipids and glycoproteins. This application is significant due to the biological importance of oligosaccharides in various cellular structures and functions (Garegg, 1997).
Role in Heterocyclization
The compound demonstrates its utility in the field of heterocyclization. For instance, its reaction with ammonia leads to the formation of specific perfluoro compounds with potential applications in various chemical processes (Popkova et al., 1992).
Contribution to Photochemical Transformations
In photochemical studies, derivatives of this compound have been used to create complex molecular structures like bicyclo[3.2.2]nona-3,6-dien-2-one derivatives, demonstrating its application in synthesizing organic compounds (Uyehara et al., 1985).
Application in Nanocrystal Technology
Thiocyanate-capped nanocrystal colloids, involving compounds like this compound, play a crucial role in semiconductor and metallic nanocrystal technology. This application is pivotal for developing thin-film nanocrystal solids, significantly impacting electronics and material science (Fafarman et al., 2011).
Use in Solvent Extraction Processes
This compound has applications in solvent extraction, particularly in the extraction and separation of metals like scandium. This process demonstrates its utility in analytical chemistry and mineral processing (Kalyanaraman & Khopkar, 1977).
Involvement in Fatty Acid Oxidation Studies
This compound is utilized in biochemical research, particularly in studying the mechanisms of fatty acid oxidation. Its inhibitory effects on certain enzymes offer insights into metabolic processes and potential therapeutic applications (Fong & Schulz, 1978).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
pent-4-enyl thiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-3-4-5-8-6-7/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXWRFXSAYFRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566179 | |
Record name | Pent-4-en-1-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20243-54-3 | |
Record name | Pent-4-en-1-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.